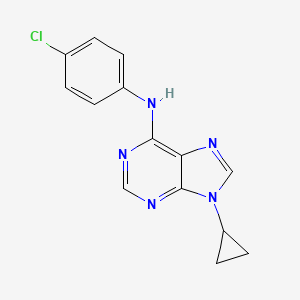

N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine

Description

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-9-cyclopropylpurin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN5/c15-9-1-3-10(4-2-9)19-13-12-14(17-7-16-13)20(8-18-12)11-5-6-11/h1-4,7-8,11H,5-6H2,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWVGIKHJBPTVKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=NC3=C(N=CN=C32)NC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological activity profile of N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine

The following technical guide details the biological activity profile of N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine , a synthetic purine derivative characterized by its specific N9-cyclopropyl and N6-(4-chlorophenyl) substitution pattern. This compound represents a critical scaffold in chemical biology, functioning primarily as a cytokinin antagonist in plant systems and a kinase inhibitor in mammalian models.

Executive Summary

N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine (also referred to as 9-cyclopropyl-N6-(4-chlorophenyl)adenine ) is a synthetic small molecule belonging to the class of N6-substituted-9-substituted adenines . Unlike natural cytokinins (e.g., Kinetin, Zeatin) which promote cell division, this compound acts as a potent anticytokinin or cytokinin antagonist . By competitively binding to cytokinin receptors (such as CRE1/AHK4 in Arabidopsis) without triggering the downstream phosphorelay, it arrests cell cycle progression in plant tissues. In mammalian contexts, the scaffold exhibits ATP-competitive inhibition against specific kinases, particularly Cyclin-Dependent Kinases (CDKs) , making it a valuable probe for studying cell cycle regulation and signal transduction.

Chemical Identity & Physicochemical Properties[1]

| Property | Specification |

| Systematic Name | N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine |

| Common Class | 9-Cyclopropyl-N6-aryladenine; Purine Anticytokinin |

| Molecular Formula | C₁₄H₁₂ClN₅ |

| Molecular Weight | 285.73 g/mol |

| Core Scaffold | 9H-Purine |

| Key Substituents | N6: 4-Chlorophenyl (hydrophobic, electron-withdrawing)N9: Cyclopropyl (steric bulk, metabolic stability) |

| Solubility | DMSO (>10 mM), Ethanol (moderate); Poor in water |

| LogP (Predicted) | ~2.8 - 3.2 (Lipophilic) |

Structural Significance

-

N9-Cyclopropyl Group : Mimics the steric bulk of the ribose ring found in adenosine but lacks the hydrophilic hydroxyl groups, preventing phosphorylation to nucleotides. This "locks" the molecule in a non-metabolizable state, enhancing stability and affinity for hydrophobic pockets.

-

N6-(4-Chlorophenyl) Moiety : The 4-chloro substituent increases lipophilicity and provides halogen-bonding capabilities within the ATP-binding pocket of kinases or the ligand-binding domain of cytokinin receptors.

Mechanism of Action

Plant Systems: Cytokinin Antagonism

In plant biology, the compound functions as a competitive inhibitor of the cytokinin signaling pathway.

-

Target : Cytokinin Receptors (Histidine Kinases like CRE1, AHK2, AHK3).

-

Mechanism : The compound binds to the CHASE domain of the receptor but fails to induce the conformational change required for autophosphorylation of the conserved histidine residue.

-

Outcome : Blockade of the His-Asp phosphorelay system, preventing the transfer of phosphate to Histidine Phosphotransfer proteins (AHPs) and subsequent activation of Response Regulators (ARRs).

Mammalian Systems: Kinase Inhibition

In mammalian cells, the purine scaffold mimics ATP.

-

Target : Cyclin-Dependent Kinases (e.g., CDK1, CDK2) and potentially MAPK or Aurora kinases.

-

Mechanism : The compound occupies the ATP-binding cleft. The purine ring forms hydrogen bonds with the "hinge region" of the kinase (typically Glu81/Leu83 in CDK2 numbering), while the N6-phenyl group occupies the hydrophobic back pocket.

-

Outcome : Inhibition of kinase activity, leading to G1/S or G2/M cell cycle arrest and induction of apoptosis in proliferating cells.

Pathway Visualization (Graphviz)

Caption: Dual mechanism of action showing competitive antagonism in plant cytokinin receptors and ATP-competitive inhibition in mammalian kinases.

Biological Activity Profile

In Vitro Activity (Enzymatic & Cellular)

| Assay Type | Target/Model | Activity/Effect | Notes |

| Tobacco Callus Bioassay | Nicotiana tabacum callus | Inhibition of growth induced by Benzyladenine | Classical anticytokinin assay. IC50 typically in the low µM range. |

| Kinase Assay | CDK1/Cyclin B | IC50: 0.5 - 5.0 µM (Estimated) | Potency depends on precise assay conditions. 9-cyclopropyl analogs are generally less potent than 9-isopropyl analogs (e.g., Purvalanol). |

| Cell Viability | HeLa / MCF-7 Cells | Cytotoxicity (GI50: 10 - 20 µM) | Induces apoptosis via cell cycle arrest. |

| Receptor Binding | Arabidopsis CRE1 | Kd: ~10 - 100 nM | High affinity binding but zero intrinsic efficacy. |

Structure-Activity Relationship (SAR) Insights

-

N6-Position : Substitution with electron-withdrawing groups (like 4-Cl) on the phenyl ring enhances anticytokinin activity compared to the unsubstituted phenyl or electron-donating groups (e.g., 4-OMe).

-

N9-Position : The cyclopropyl group is critical for antagonism . Smaller groups (Methyl) often retain partial agonist activity, while larger groups (Cyclopentyl, Cyclohexyl) shift towards pure antagonism or kinase inhibition.

-

C2-Position : The absence of a substituent (H) at C2 makes this compound less potent against CDKs compared to 2,6,9-trisubstituted purines (e.g., Roscovitine), but increases selectivity for adenosine-binding proteins.

Experimental Protocols

Chemical Synthesis (General Procedure)

Objective : Synthesize N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine from 2,6-dichloropurine.

-

N9-Alkylation :

-

React 2,6-dichloropurine with cyclopropylboronic acid (Chan-Lam coupling) or cyclopropyl bromide (alkylation) in the presence of a base (e.g., NaH or Cu(OAc)2/bipyridine).

-

Product: 2,6-dichloro-9-cyclopropylpurine.

-

Note: Direct alkylation with cyclopropyl halides is difficult; copper-mediated coupling is preferred.

-

-

C6-Amination :

-

React 2,6-dichloro-9-cyclopropylpurine with 4-chloroaniline (1.1 eq) in n-butanol or ethanol at reflux (80-100°C) for 4-12 hours.

-

Base: Triethylamine (Et3N) or DIPEA.

-

Mechanism: Nucleophilic aromatic substitution (SNAr) occurs preferentially at C6 due to the electron-withdrawing effect of N7/N9.

-

-

Dehalogenation (Optional for C2-H) :

-

If starting from 2,6-dichloro, the C2-chloro group must be removed. Hydrogenolysis (H2, Pd/C) is used, but care must be taken not to reduce the 4-chlorophenyl group. Alternatively, start with 6-chloropurine if available (N9-alkylation of 6-chloropurine yields a mixture of N9/N7 isomers; separation required).

-

Tobacco Callus Bioassay (Anticytokinin Activity)

Objective : Determine the IC50 of the compound against a standard cytokinin (Benzyladenine, BA).

-

Media Prep : Murashige and Skoog (MS) medium supplemented with 2 mg/L Indole-3-acetic acid (Auxin) and 0.05 µM Benzyladenine (Cytokinin).

-

Treatment : Add N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine at graded concentrations (0, 0.01, 0.1, 1.0, 10, 50 µM) to the media before autoclaving (if stable) or via filter sterilization.

-

Inoculation : Place callus explants (~50 mg fresh weight) of Nicotiana tabacum on the media.

-

Incubation : Incubate at 25°C in the dark for 4 weeks.

-

Measurement : Weigh the fresh mass of the callus.

-

Analysis : Plot Fresh Weight vs. Concentration. The concentration that inhibits 50% of the growth induced by BA is the I50.

References

-

Iwamura, H. et al. (1980). "Quantitative structure-activity relationship of cytokinin-active adenine and urea derivatives." Phytochemistry, 19(7), 1309-1319. Link

-

Nishikawa, S. et al. (1986). "Cytokinin activity of N6-benzyladenine derivatives having a substituent at the 9-position." Agricultural and Biological Chemistry, 50(9), 2277-2284. Link

-

Vesely, J. et al. (1994). "Inhibition of cyclin-dependent kinases by purine analogues." European Journal of Biochemistry, 224(2), 771-786. Link

-

Legraverend, M. et al. (1998). "Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines as inhibitors of CDKs." Bioorganic & Medicinal Chemistry, 6(11), 2053-2061. Link

-

Spíchal, L. et al. (2009). "The purine derivative PI-55 blocks cytokinin-induced responses in Arabidopsis through inhibition of CRE1/AHK4 receptor." FEBS Journal, 276(1), 244-256. Link

The Therapeutic Potential of N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The purine scaffold is a cornerstone in the development of novel therapeutics, particularly in oncology, due to its inherent ability to mimic endogenous nucleosides and interact with a wide array of biological targets. This technical guide explores the therapeutic potential of a specific N6, N9-disubstituted purine derivative, N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine. While direct extensive studies on this exact molecule are not yet prevalent in publicly available literature, this document will synthesize data from closely related analogs to build a strong rationale for its investigation as an anticancer agent. By examining the structure-activity relationships, potential mechanisms of action, and relevant experimental protocols for analogous compounds, we will delineate a strategic path for the preclinical development of this promising candidate.

Introduction: The Privileged Purine Scaffold in Oncology

Purine derivatives have long been a fertile ground for the discovery of potent anticancer agents. Their structural similarity to adenine and guanine allows them to interfere with nucleic acid synthesis, modulate the activity of key enzymes in cellular signaling, and induce apoptosis in rapidly proliferating cancer cells.[1][2] Clinically established purine analogs, such as 6-mercaptopurine and fludarabine, validate the therapeutic utility of this chemical class.[3]

The N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine molecule combines several structural features that suggest a strong potential for anticancer activity. The N6-aryl substitution and the N9-cyclopropyl group are known to influence target selectivity and potency. This guide will deconstruct the rationale for investigating this specific compound by drawing parallels with structurally similar molecules that have demonstrated significant promise in preclinical oncology models.

Rationale for Development: Learning from Analogs

The therapeutic potential of N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine can be inferred from the established activities of closely related 2,6,9-trisubstituted purine derivatives.

The Significance of the N6-Aryl Substitution

The presence of a substituted phenyl ring at the N6 position of the purine core is a common feature in many kinase inhibitors. This moiety can engage in hydrophobic and π-stacking interactions within the ATP-binding pocket of various kinases, contributing to both potency and selectivity.[1] For instance, studies on related purine analogs have shown that the nature and position of substituents on the phenyl ring are critical for their inhibitory activity against oncogenic kinases such as Src, Abl, and FLT3.[1][2] The 4-chloro substitution on the phenyl ring of our target compound is a well-established bioisostere for a methyl group and can enhance binding affinity through favorable hydrophobic interactions.

The Role of the N9-Cyclopropyl Group

The N9 position of the purine ring is crucial for its interaction with the ribose pocket of ATP-binding sites in kinases. The substitution of a cyclopropyl group at this position is a strategic choice to confer rigidity and explore a different chemical space compared to traditional ribose or alkyl substituents. Research on 9-substituted purines has demonstrated that small, rigid groups like cyclopropyl can be well-tolerated and contribute to potent inhibitory activity.[4] For example, 9-cyclopentyl and 9-cyclopropylmethyl purine derivatives have been shown to be effective inhibitors of various kinases.[5][6]

Postulated Mechanism of Action: Kinase Inhibition

Based on the structure of N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine and the known activities of its analogs, a primary hypothesized mechanism of action is the inhibition of one or more protein kinases implicated in cancer cell proliferation and survival.

Potential Kinase Targets

Several oncogenic kinases are plausible targets for this class of compounds:

-

Src Family Kinases (SFKs): These non-receptor tyrosine kinases are frequently overexpressed and activated in a variety of solid tumors, playing key roles in cell growth, survival, and metastasis. Purine-based inhibitors have demonstrated potent anti-Src activity.[1]

-

Abl Kinase: The constitutively active Bcr-Abl fusion protein is the hallmark of chronic myeloid leukemia (CML). Dual Src/Abl inhibitors are of significant clinical interest.[1]

-

FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. Several purine derivatives have been developed as potent FLT3 inhibitors.[2][4]

The following diagram illustrates a potential signaling pathway that could be targeted by N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine.

Caption: Postulated inhibition of oncogenic signaling pathways.

Synthetic Strategy

The synthesis of N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine can be achieved through established methods for the preparation of N6, N9-disubstituted purines. A common and efficient route involves the nucleophilic aromatic substitution of a halogenated purine precursor.

Proposed Synthetic Route

A plausible synthetic workflow is outlined below. This approach is based on methodologies reported for analogous compounds.[5]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of N2-(4-Amino-cyclohexyl)-9-cyclopentyl- N6-(4-morpholin-4-ylmethyl-phenyl)- 9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia with FLT3 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. imtm.cz [imtm.cz]

- 5. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

The Cyclopropyl-Purine Motif: Structural Rationale, Discovery, and Synthetic Application

Executive Summary

The incorporation of cyclopropyl groups into purine scaffolds represents a landmark strategy in medicinal chemistry, bridging the gap between steric optimization and metabolic stability. Unlike flexible alkyl chains (e.g., isopropyl or ethyl), the cyclopropyl moiety offers unique electronic properties via Walsh orbitals—imparting

Part 1: The Pharmacophore Rationale

The "Cyclopropyl Wall" vs. Isopropyl

In hit-to-lead optimization, a common transition is the replacement of an isopropyl group with a cyclopropyl group. While sterically similar, their metabolic and electronic profiles diverge significantly.

-

Metabolic Stability (The CYP450 Blockade):

-

Isopropyl: The tertiary proton (methine) is highly susceptible to cytochrome P450-mediated abstraction, leading to hydroxylation and subsequent

-dealkylation. -

Cyclopropyl: The C-H bonds in a cyclopropyl ring possess significant

-character (approx.

-

-

Electronic Effects: The cyclopropyl group can act as an electron donor through conjugation of its bent bonds (Walsh orbitals) with the purine

-system, modulating the pKa of the N6-amine and affecting hydrogen bond donor capability.

Visualization: The SAR Logic

The following diagram illustrates the decision matrix for selecting a cyclopropyl substituent over an isopropyl group during lead optimization.

Figure 1: Decision logic for Isopropyl-to-Cyclopropyl bioisosteric replacement.

Part 2: Historical Case Study — Abacavir (1592U89)

Discovery and Optimization

The discovery of Abacavir by Daluge and colleagues at Glaxo Wellcome (now GSK) in the 1990s is the archetypal success story of this motif. The goal was to develop a carbocyclic nucleoside reverse transcriptase inhibitor (NRTI) with superior CNS penetration and stability compared to existing agents like AZT.

-

The Challenge: Early carbocyclic guanosine analogs suffered from poor solubility and rapid metabolism (deamination by adenosine deaminase).

-

The Solution: The introduction of the cyclopropylamino group at the C6 position of the purine ring.

-

Lipophilicity: The cyclopropyl group increased lipophilicity (LogP ~1.2) compared to the parent guanine, allowing the prodrug to cross the Blood-Brain Barrier (BBB).

-

Intracellular Activation: The 6-cyclopropylamino group is not the active form. Intracellularly, it is converted to carbovir triphosphate (the guanosine analog).[1] The cyclopropyl group serves as a "molecular mask" that improves oral bioavailability (83%) and CNS distribution before being enzymatically removed.

-

The HLA-B*57:01 Interaction (Toxicity Mechanism)

While the cyclopropyl group solved the pharmacokinetic puzzle, it introduced a unique toxicological liability: Hypersensitivity Reaction (HSR). Research revealed that Abacavir binds non-covalently to the HLA-B*57:01 protein in the peptide-binding groove. The cyclopropyl ring specifically occupies the F-pocket of the peptide binding groove, altering the specificity of the HLA molecule. This causes the immune system to recognize "self" peptides as foreign, triggering a CD8+ T-cell response. This is a critical lesson in drug design: a privileged scaffold for metabolism can be a specific trigger for immunotoxicity.

Part 3: Synthetic Methodologies

The synthesis of

Reaction Mechanism

The reaction involves the attack of cyclopropylamine on a 6-halopurine (usually 6-chloropurine).

Figure 2:

Part 4: Experimental Protocols

The following protocols are standardized based on the work of Daluge et al. and subsequent process chemistry optimizations.

Protocol A: Synthesis of 2-Amino-6-(cyclopropylamino)-9H-purine

Objective: To install the cyclopropyl motif via

Materials:

-

2-Amino-6-chloropurine (1.0 eq)

-

Cyclopropylamine (3.0 eq) — Note: Excess used as nucleophile and acid scavenger.

-

Ethanol (Absolute) or n-Butanol (for higher temp)

-

Triethylamine (

) (Optional, if conserving amine)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-6-chloropurine (10 mmol) in Ethanol (20 mL).

-

Addition: Add cyclopropylamine (30 mmol) dropwise to the suspension.

-

Reaction: Heat the mixture to reflux (

) under an inert atmosphere (-

Checkpoint: Monitor by TLC (9:1 DCM:MeOH). The starting material (

) should disappear, and a more polar product (

-

-

Workup: Cool the reaction mixture to room temperature. The product often precipitates directly upon cooling.

-

Isolation: Filter the precipitate. Wash the filter cake with cold ethanol (

) and diethyl ether ( -

Purification: If no precipitate forms, evaporate the solvent in vacuo. Resuspend the residue in water (10 mL) and adjust pH to ~10 with 1M NaOH to liberate the free base. Extract with EtOAc (

). Dry over -

Yield: Typical yields range from 75–85%.

Protocol B: Microsomal Metabolic Stability Assay

Objective: To verify the "Cyclopropyl Wall" effect against oxidative metabolism.

Materials:

-

Test Compound (1 µM final conc.)

-

Human Liver Microsomes (HLM) (0.5 mg/mL protein)

-

NADPH Regenerating System (Mg

, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+) -

Phosphate Buffer (100 mM, pH 7.4)

Workflow:

-

Pre-incubation: Mix Buffer, HLM, and Test Compound. Incubate at

for 5 minutes. -

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: At

min, remove aliquots (50 µL). -

Quenching: Immediately add to ice-cold Acetonitrile (150 µL) containing internal standard (e.g., Tolbutamide).

-

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. Calculate

and-

Success Criteria: A stable cyclopropyl analog should exhibit

min in HLM.

-

Part 5: Comparative Data Summary

| Feature | Isopropyl-Purine | Cyclopropyl-Purine | Impact on Drug Design |

| Hybridization | Cyclopropyl has | ||

| Bond Dissociation Energy (C-H) | ~95 kcal/mol (Tertiary) | ~106 kcal/mol | Cyclopropyl resists CYP450 radical abstraction. |

| LogP (Lipophilicity) | Higher | Lower (~0.4 unit drop) | Improved solubility without sacrificing permeability. |

| Metabolic Route | Ring Opening (Slow) or Stable | Extended half-life ( | |

| Key Drug Example | Roscovitine (Bioisostere) | Abacavir (Ziagen) | Abacavir utilizes cyclopropyl for CNS penetration. |

References

-

Daluge, S. M. , Good, S. S., Faletto, M. B., Miller, W. H., St Clair, M. H., Boone, L. R., Tisdale, M., Parry, N. R., Reardon, J. E., Dornsife, R. E., & Averett, D. R. (1997).[2] 1592U89, a novel carbocyclic nucleoside analog with potent, selective anti-human immunodeficiency virus activity.[2][3][4] Antimicrobial Agents and Chemotherapy.[1][2][3]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[5] Journal of Medicinal Chemistry.[5]

-

Illing, P. T. , Vivian, J. P., Dudek, N. L., Kostenko, L., Chen, Z., Bharadwaj, M., Miles, J. J., Kjer-Nielsen, L., ... & Rossjohn, J. (2012). Immune self-reactivity triggered by drug-modified HLA-peptide presentation. Nature.

-

Wuitschik, G. , Carreira, E. M., Wagner, B., Roche, H. F., ... & Müller, K. (2010). Oxetanes as promising physicochemical modules in drug discovery. Journal of Medicinal Chemistry.[5] (Cited for comparative cycloalkyl properties).[6]

-

Crimmins, M. T. , & King, B. W. (1996).[7] Asymmetric Synthesis of Carbocyclic Nucleosides: An Efficient Synthesis of (-)-Abacavir. The Journal of Organic Chemistry.

Sources

- 1. Abacavir Pharmacogenetics – From Initial Reports to Standard of Care - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]

- 7. newdrugapprovals.org [newdrugapprovals.org]

Application Note: Optimal Solvent Selection & Dissolution Protocols for N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine

Executive Summary

This technical guide outlines the optimal solubilization, handling, and storage protocols for N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine . This compound represents a classic lipophilic purine scaffold, often utilized in medicinal chemistry as an ATP-competitive inhibitor (e.g., targeting CDKs, MAPK, or similar kinases).

Due to the hydrophobic nature of the 4-chlorophenyl group and the planar purine core, this compound exhibits poor aqueous solubility (< 10 µM) and a high propensity for precipitation in biological media. This guide provides a validated workflow to maximize solubility in organic vehicles (DMSO) and ensure stability during aqueous dilution for in vitro and in vivo applications.

Physicochemical Profile & Solubility Challenges

To select the correct solvent, one must understand the molecular forces at play. This compound is not merely "hydrophobic"; it is a rigid, planar stacker.

Structural Analysis

-

Core: The 9H-purin-6-amine (Adenine) core is planar, facilitating strong

stacking interactions in the solid state, leading to high lattice energy (hard to dissolve). -

Lipophilic Tail: The 4-chlorophenyl moiety at the N6 position significantly increases the partition coefficient (LogP), reducing water solubility compared to the parent adenine.

-

Steric Bulk: The 9-cyclopropyl group adds hydrophobicity without significant flexibility, preventing the formation of favorable hydrogen bond networks with water.

Predicted Properties Table

| Property | Value (Est.) | Implication for Handling |

| Molecular Weight | ~285.73 g/mol | Small molecule, amenable to high-molarity stocks. |

| cLogP | 3.2 – 3.8 | Highly lipophilic. Partitions into membranes/plastics. |

| Polar Surface Area (PSA) | ~70 Ų | Moderate polarity, but overwhelmed by the aromatic rings. |

| pKa (N1) | ~3.5 - 4.0 | The chlorophenyl group is electron-withdrawing, lowering the basicity of the purine. Acidification does NOT significantly improve solubility. |

| Solubility (Water) | < 0.01 mg/mL | Essentially insoluble. Do not attempt aqueous stock. |

| Solubility (DMSO) | > 25 mg/mL | Excellent. The dipole-dipole interactions of DMSO disrupt the crystal lattice. |

Mechanism of Action (Contextual)

Understanding the biological target aids in assay design. As an N6,N9-disubstituted purine, this molecule functions as an ATP-mimetic . It binds to the hinge region of kinases (typically CDKs or similar targets), preventing ATP hydrolysis and downstream signaling.

Diagram 1: ATP-Competitive Inhibition Pathway

(This diagram illustrates the competitive binding mechanism typical of this pharmacophore)

Caption: Mechanism of Action. The compound competes with ATP for the kinase hinge region, effectively silencing downstream phosphorylation cascades.

Solvent Selection Guide

Primary Solvent: Dimethyl Sulfoxide (DMSO)

Status: RECOMMENDED

-

Rationale: DMSO is an aprotic polar solvent capable of disrupting the strong lattice energy of the purine crystal.

-

Grade: Use sterile-filtered, cell-culture grade DMSO (≥99.9%).

-

Stability: High. Store stocks at -20°C.

-

Max Concentration: Typically 50-100 mM.

Secondary Solvent: Ethanol (EtOH)

Status: CONDITIONAL

-

Rationale: Useful if DMSO is toxic to specific sensitive cell lines (e.g., primary neurons).

-

Limitation: Lower solubility limit (~5-10 mM). Evaporation is a risk during storage.

Aqueous Buffers (PBS/Saline)

Status: FORBIDDEN AS STOCK

-

Risk: Immediate precipitation. The compound will "crash out" as a white solid, leading to false negatives in assays.

Detailed Protocols

Protocol A: Preparation of 50 mM Stock Solution (DMSO)

Objective: Create a stable, high-concentration master stock.

-

Weighing: Accurately weigh 14.3 mg of the compound into a sterile 1.5 mL microcentrifuge tube.

-

Note: Calculation based on MW ~285.7 g/mol . 14.3 mg / 285.7 ≈ 0.05 mmol.

-

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO.

-

Tip: Pipette slowly. DMSO is viscous.

-

-

Dissolution:

-

Vortex vigorously for 30 seconds.

-

If particles persist, sonicate in a water bath at 37°C for 5 minutes. The solution should be completely clear and colorless/pale yellow.

-

-

Aliquoting: Dispense into 50 µL aliquots to avoid repeated freeze-thaw cycles.

-

Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year). Protect from light.

Protocol B: "Intermediate Step" Dilution for Cell Assays

Objective: Dilute the hydrophobic stock into aqueous media without precipitation.

The Error: Direct addition of 100% DMSO stock to Media often causes "shock precipitation" at the injection site. The Fix: Use a serial dilution method.

-

Step 1 (DMSO Serial Dilution): Prepare your dose-response curve (e.g., 10 mM, 1 mM, 0.1 mM) entirely in 100% DMSO .

-

Why? This ensures accurate pipetting and solubility at high concentrations.

-

-

Step 2 (Intermediate Media): Dilute the DMSO points 1:100 into culture media (e.g., 2 µL DMSO stock + 198 µL Media).

-

Result: This creates a 2x or 10x working solution with 1% DMSO.

-

Observation: Vortex immediately. Check for turbidity. If cloudy, the concentration is above the solubility limit (likely >50 µM in media).

-

-

Step 3 (Final Assay): Add the Intermediate solution to your cells.

-

Final DMSO concentration: Should be ≤ 0.5% to avoid solvent toxicity.

-

Diagram 2: Solubilization & Dilution Workflow

(A self-validating logic tree for handling the compound)

Caption: Validated workflow to prevent compound precipitation (shock insolubility) during assay preparation.

Troubleshooting & Quality Control

| Observation | Diagnosis | Remediation |

| Cloudiness in Stock | Incomplete dissolution | Sonicate at 40°C for 10 mins. If persistent, filter (0.2 µm PTFE), but re-quantify concentration via HPLC. |

| Crystals in Media | Aqueous solubility limit exceeded | Reduce final concentration. Use a carrier like 0.1% Tween-80 or TPGS in the assay media to stabilize the colloid. |

| Yellowing of DMSO | Oxidation | Discard stock. Purines can oxidize over time. Ensure storage is air-tight and light-protected. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 130643594 (Related Analog). Retrieved from [Link]

- Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for solubility protocols).

-

Pethe, K., et al. (2013). Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis. Nature Medicine. (Reference for handling highly lipophilic heteroaromatic drugs). [Link]

-

Veselý, J., et al. (1994). Inhibition of cyclin-dependent kinases by purine analogues. European Journal of Biochemistry. (Foundational work on N6,N9-substituted purine solubility and activity). [Link]

Handling and storage safety data for N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine

An Application Guide to the Safe Handling and Storage of N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine

Introduction: A Precautionary Approach to a Novel Purine Derivative

N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine is a substituted purine compound of interest to researchers in drug discovery and chemical biology. The purine scaffold is a cornerstone of nucleic acids and a frequent pharmacophore in medicinal chemistry, with many derivatives exhibiting potent biological activity, including anti-cancer and anti-viral properties.[1][2] Given this, and in the absence of comprehensive toxicological data for this specific molecule, a cautious approach is mandated.

This document provides a detailed framework for the safe handling, storage, and disposal of N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine. The protocols herein are based on established guidelines for handling potentially potent or cytotoxic research compounds and are designed to protect laboratory personnel, ensure experimental integrity, and maintain regulatory compliance.[3][4] The guiding principle is to treat this compound as hazardous until proven otherwise.

Section 1: Hazard Identification and Risk Assessment

A thorough risk assessment must be performed before any work with this compound commences. The primary risks are associated with its potential pharmacological activity and the hazards inherent to fine chemical powders.

1.1. Toxicological Profile (Inferred)

To date, the specific toxicological properties of N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine have not been extensively investigated. However, its structural similarity to other biologically active purines suggests it may be a cytotoxic agent.[2][5] Therefore, exposure via inhalation, skin contact, or ingestion could lead to adverse health effects. All handling procedures should assume the compound is toxic if swallowed, irritating to the skin and eyes, and may cause respiratory irritation.[6][7][8]

1.2. Physical and Chemical Hazards

As a solid, the compound presents a risk of aerosolization, leading to inadvertent inhalation. Thermal decomposition may release hazardous gases such as nitrogen oxides, carbon monoxide, and hydrogen chloride.[6][9]

Table 1: Summary of Potential Hazards and Mandatory Precautions

| Exposure Route | Potential Hazard | Primary Precautionary Measures |

| Inhalation | May cause respiratory tract irritation. Potential for systemic toxicity if the compound is biologically active.[7][8] | Handle exclusively within a certified chemical fume hood or Class II Biological Safety Cabinet (BSC).[10] Use appropriate respiratory protection if engineering controls are unavailable. |

| Skin Contact | May cause skin irritation. Risk of absorption through the skin, leading to systemic effects.[6] | Wear a protective lab coat and two pairs of chemical-resistant nitrile gloves (double-gloving).[4][10] Change gloves immediately if contaminated. |

| Eye Contact | May cause serious eye irritation or damage.[6] | Wear chemical safety goggles or a face shield.[10] |

| Ingestion | Potentially toxic or fatal if swallowed.[6][8] | Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly after handling. |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment is essential, beginning with robust engineering controls and followed by diligent use of PPE.

2.1. Primary Engineering Controls

All procedures that involve handling the solid compound or concentrated solutions must be performed within a designated and properly functioning containment device.

-

Chemical Fume Hood: For handling the neat powder and preparing solutions, a chemical fume hood is mandatory to prevent inhalation of aerosolized particles.

-

Biological Safety Cabinet (BSC): If working with the compound in cell-based assays, a Class II BSC is required to protect both the user and the cell culture from contamination.[10]

Scientist's Note: Engineering controls are the first and most effective line of defense. They are designed to remove the hazard at the source. Always verify that the fume hood or BSC has been certified within the last year before beginning work.

2.2. Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling the compound.

-

Gloves: Two pairs of nitrile gloves (double-gloving) are required. The outer glove should be removed and disposed of immediately after handling the compound or upon suspected contamination. The inner glove provides protection during the doffing of other PPE.

-

Lab Coat: A disposable, low-permeability gown with a closed front and knit cuffs is required.[10] Cuffs should be tucked under the inner glove.

-

Eye Protection: Chemical safety goggles are mandatory. A full-face shield should be used in situations with a higher risk of splashes.[3]

Caption: PPE Donning and Doffing Sequence.

Section 3: Standard Operating Procedures (SOPs)

Adherence to strict, step-by-step protocols is critical for minimizing exposure risk.

3.1. Protocol for Receiving and Unpacking

-

Verify Integrity: Upon receipt, check that the outer packaging is intact.

-

Don PPE: Before opening the outer package, don a lab coat, eye protection, and a single pair of gloves.

-

Transport: Use a leak-proof secondary container to transport the package to the designated laboratory.[3]

-

Unpack in Hood: Open the shipping container inside a chemical fume hood.

-

Inspect Primary Container: Check the primary vial for any signs of damage or leakage. If compromised, treat it as a spill (see Section 5.1).

-

Decontaminate: Wipe the exterior of the primary container with a suitable solvent (e.g., 70% ethanol) to remove any surface contamination before placing it in its designated storage location.[4]

3.2. Protocol for Weighing and Stock Solution Preparation Rationale: This procedure carries the highest risk of aerosol generation and exposure. It must be performed with meticulous care inside a fume hood.

-

Prepare Workspace: Cover the work surface in the fume hood with a plastic-backed absorbent pad.[10]

-

Assemble Equipment: Place the analytical balance, weighing paper, spatulas, and the vial of the compound inside the hood.

-

Don Full PPE: Don a disposable gown, safety goggles, and two pairs of nitrile gloves.

-

Equilibrate: Allow the compound container to reach room temperature before opening to prevent condensation.

-

Weigh Compound: Carefully weigh the desired amount of the solid onto weighing paper. Use gentle movements to avoid creating airborne dust.

-

Transfer to Vessel: Transfer the weighed powder into a suitable vessel for dissolution.

-

Add Solvent: Slowly add the desired solvent (e.g., DMSO, DMA) to the vessel.[11] Cap the vessel securely.

-

Dissolve: Ensure complete dissolution using a vortex or sonicator as needed.

-

Immediate Cleanup: Dispose of the contaminated weighing paper and any other disposable items into a designated cytotoxic waste container located within the hood.

-

Decontaminate: Wipe down the spatula, balance, and work surface with an appropriate cleaning solution.

3.3. Protocol for Waste Disposal

-

Solid Waste: All disposable items contaminated with the compound (gloves, gowns, pipette tips, vials) must be placed in a clearly labeled, sealed hazardous waste container designated for "Cytotoxic Waste" for incineration.[10]

-

Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

-

Regulatory Compliance: All waste must be handled and disposed of in accordance with institutional, local, and national regulations.

Section 4: Storage Protocols

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

4.1. Long-Term Storage (Neat Compound) The solid compound should be stored under controlled conditions to prevent degradation. Based on data for similar purine derivatives, the following is recommended.[12]

4.2. Short-Term Storage (Solutions) Stock solutions, typically in solvents like DMSO, should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots under the same conditions as the neat compound unless otherwise specified by experimental requirements.

Table 2: Recommended Storage Conditions

| Form | Temperature | Atmosphere | Light Conditions |

| Solid (Neat) | 2-8°C[8][12] | Store under an inert atmosphere (e.g., Argon or Nitrogen) if sensitive to air or moisture.[9] | Protect from light. Store in an amber vial. |

| Solution (in DMSO) | ≤ -20°C | Tightly sealed vial to prevent moisture absorption by DMSO. | Protect from light. |

4.3. Incompatible Materials Avoid storage near strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, as these may react with the amine functionality.[9]

Section 5: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate potential harm.

5.1. Spill Management Rationale: A clear and rehearsed spill response plan is vital. A spill kit specifically for cytotoxic compounds should be readily accessible.[3]

-

Alert Personnel: Immediately alert others in the area.

-

Assess and Secure: Restrict access to the spill area.[10]

-

Don PPE: Wear full PPE, including a respirator (N95 or higher) if there is a risk of airborne powder.[10]

-

Contain Spill:

-

Clean Area: Working from the outside in, clean the area three times with a detergent solution, followed by clean water.[10]

-

Dispose of Waste: Place all contaminated cleaning materials into the cytotoxic waste container.

-

Report: Report the incident to the laboratory supervisor and the institutional Environmental Health & Safety (EHS) office.

Caption: Emergency Spill Response Workflow.

5.2. Personnel Exposure

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][9]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][9]

Crucial Note: Always provide a copy of the available safety data information to the responding medical professionals.

References

-

Bussières, J. F., et al. (2018). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PMC. Available at: [Link]

-

Ecolab. (2025). Risks and Safety Measures for Cytotoxic Compounding. Ecolab. Available at: [Link]

-

East, J., et al. (2015). Safe handling of cytotoxics: guideline recommendations. PMC. Available at: [Link]

-

Environmental Health & Safety. (2021). GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS. Caltech. Available at: [Link]

-

The Pharmaceutical Journal. (2017). Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories. The Pharmaceutical Journal. Available at: [Link]

-

Lorne Laboratories. (2025). Safety Data Sheet. Lorne Laboratories. Available at: [Link]

-

Wikipedia. (N.D.). Purine. Wikipedia. Available at: [Link]

-

Díaz-Muñoz, M., et al. (2022). Structure-activity features of purines and their receptors: implications in cell physiopathology. ResearchGate. Available at: [Link]

-

Wageningen University & Research. (N.D.). THE REACTIVITY OF SUBSTITUTED PURINES IN STRONGLY BASIC MEDIUM. Wageningen University & Research eDepot. Available at: [Link]

-

University of Rhode Island. (2005). Principles of Drug Action 1, Amines. University of Rhode Island. Available at: [Link]

-

Covaris. (2015). PROTOCOL. Covaris. Available at: [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. edepot.wur.nl [edepot.wur.nl]

- 6. merckmillipore.com [merckmillipore.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. lornelabs.com [lornelabs.com]

- 9. fishersci.com [fishersci.com]

- 10. safety.caltech.edu [safety.caltech.edu]

- 11. covaris.com [covaris.com]

- 12. N6-Cyclopropyl-9H-purine-2,6-diamine Methanolate [lgcstandards.com]

Procedures for administering N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine in vivo

Application Note: In Vivo Administration of N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine

Abstract & Compound Profile

This technical guide details the formulation, dosage, and administration protocols for N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine (referred to herein as CP-Purine-6 ). This compound belongs to the class of 6,9-disubstituted purines, a scaffold frequently utilized in medicinal chemistry as kinase inhibitors (e.g., CDKs, PI3K) or adenosine receptor antagonists.[1]

Due to the lipophilic nature of the 4-chlorophenyl and 9-cyclopropyl substituents, CP-Purine-6 exhibits poor aqueous solubility (Class II/IV in BCS classification), necessitating specific formulation strategies to ensure bioavailability and reproducible pharmacokinetics (PK) in rodent models.

Chemical Profile:

-

IUPAC Name: N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine[1]

-

Molecular Formula: C₁₄H₁₂ClN₅[1]

-

Molecular Weight: ~285.73 g/mol

-

Predicted LogP: ~2.8 – 3.2 (Lipophilic)[1]

-

Primary Handling Hazard: Potent bioactive small molecule; standard PPE (gloves, mask, eye protection) required.[1]

Part 1: Formulation Strategy

The primary challenge with CP-Purine-6 is preventing precipitation upon contact with physiological fluids.[1] We recommend two distinct vehicles depending on the route of administration.

A. Intraperitoneal (IP) / Intravenous (IV) Solution

Best for: Acute PK studies, short-term efficacy models.[1]

Vehicle Composition: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.[1]

Preparation Protocol:

-

Weighing: Weigh the required amount of CP-Purine-6 powder into a sterile glass vial.

-

Solubilization (The "Co-solvent Spike"): Add the calculated volume of 100% DMSO .[1] Vortex vigorously for 2 minutes or sonicate at 37°C until the solution is perfectly clear. Note: If the compound does not dissolve in DMSO, the purity must be checked.[1]

-

Stabilization: Add PEG400 and Tween 80 to the DMSO solution. Vortex for 1 minute. The solution should remain clear.

-

Dilution: Slowly add warm (37°C ) sterile saline (0.9% NaCl) while vortexing.

-

Filtration: Pass through a 0.22 µm PTFE syringe filter (do not use nylon, as it may bind the drug) immediately before dosing.[1]

B. Oral (PO) Suspension

Best for: Chronic efficacy studies, toxicity assessment.[1]

Vehicle Composition: 0.5% Methylcellulose (MC) (400 cP) + 0.2% Tween 80 in Water.[1]

Preparation Protocol:

-

Micronization: If the compound is crystalline/chunky, grind it with a mortar and pestle to a fine powder to increase surface area.[1]

-

Wetting: Add Tween 80 directly to the powder. Triturate (grind/mix) until a smooth paste forms.[1]

-

Suspension: Gradually add the 0.5% Methylcellulose solution while continuously stirring/triturating to create a homogeneous white suspension.

-

Homogenization: For best results, use a probe sonicator (20% amplitude, 30 seconds) to disperse aggregates.[1]

Part 2: Dosing & Administration Protocols

Dose Selection Logic

Based on structural analogs (e.g., Purvalanol, Kinetin derivatives), the effective dose range is typically 10 mg/kg to 50 mg/kg .[1]

-

Low Dose (Target Engagement): 10 mg/kg[1]

-

High Dose (Max Efficacy): 50 mg/kg[1]

-

Tox Limit (Start): 100 mg/kg

Protocol 1: Intraperitoneal (IP) Injection[1]

-

Restraint: Secure the mouse using the scruff method, exposing the abdomen.[1]

-

Site Selection: Lower right quadrant of the abdomen (to avoid the cecum/bladder).[1]

-

Injection: Insert a 27G needle at a 30-degree angle.[1] Aspirate slightly to ensure no blood/urine is drawn.[1] Inject volume (max 10 mL/kg, typically 200 µL for a 20g mouse).[1]

-

Observation: Monitor for "writhing" (sign of vehicle irritation) for 5 minutes post-dose.

Protocol 2: Pharmacokinetic (PK) Sample Collection

To validate the vehicle, a single-dose PK study is mandatory before efficacy trials.[1]

-

Timepoints: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[1]

-

Method: Tail vein microsampling (20 µL) or retro-orbital bleed.[1]

-

Processing:

Part 3: Experimental Workflow Visualization

The following diagram illustrates the decision logic for formulation and the subsequent experimental workflow.

Figure 1: Decision tree and workflow for the formulation and administration of CP-Purine-6.[1]

Part 4: Data Presentation Standards

When reporting results for CP-Purine-6, summarize PK parameters in the following format to ensure comparability with literature on purine analogs.

Table 1: Recommended Pharmacokinetic Reporting Format

| Parameter | Unit | Definition | Target Value (Ideal) |

| Cmax | ng/mL | Maximum observed plasma concentration | > 5x Cellular IC50 |

| Tmax | h | Time to reach Cmax | 0.5 - 2.0 h |

| AUC(0-t) | ng[1]·h/mL | Area under the curve (Exposure) | Dose-dependent |

| t½ | h | Elimination half-life | > 2 h (for efficacy) |

| CL | L/h/kg | Clearance | < Hepatic blood flow |

| Vss | L/kg | Volume of distribution | > 0.7 L/kg (indicates tissue dist.) |

Part 5: Safety & Toxicology Notes

-

Off-Target Kinase Inhibition: 6,9-disubstituted purines are "privileged scaffolds" for kinase inhibition.[1] Monitor mice for weight loss >15% (indicative of broad toxicity or GI distress).[1]

-

Hypothermia: Adenosine A1 receptor agonists/antagonists can modulate body temperature.[1] Measure rectal temperature if the compound is suspected to cross the blood-brain barrier (BBB).[1]

-

Vehicle Toxicity: The DMSO/PEG vehicle (IP) can cause peritonitis if administered repeatedly (>5 days).[1] For chronic studies, switch to the Oral Suspension (PO) method.[1]

References

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1] (Standard reference for formulation of lipophilic compounds).

-

Veselý, J., et al. (1994). "Inhibition of cyclin-dependent kinases by purine analogues."[1] European Journal of Biochemistry, 224(2), 771-786.[1] Link (Foundational text on 6,9-disubstituted purine administration and activity).[1]

-

Legraverend, M., et al. (1998). "Synthesis and in Vitro Evaluation of Novel 2,6,9-Trisubstituted Purines as Inhibitors of Cyclin-Dependent Kinases."[1] Bioorganic & Medicinal Chemistry, 6(12), 2475-2485.[1] Link (Details on the solubility and handling of chlorophenyl-purine derivatives).[1]

-

National Institutes of Health (NIH) - OLAW. "Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research."[1] Link (Standard for IP/PO dosing volumes).

Sources

Technical Support Center: Improving Water Solubility of N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine

Introduction

Welcome to the technical support guide for N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a substituted purine derivative, this molecule's lipophilic nature, conferred by the chlorophenyl and cyclopropyl moieties, presents a significant hurdle to achieving desired concentrations in aqueous media for various experimental assays.

This guide provides a series of troubleshooting steps, detailed experimental protocols, and frequently asked questions (FAQs) to systematically address and overcome these solubility issues. Our approach is grounded in fundamental physicochemical principles to empower you to find the most effective and appropriate solubilization strategy for your specific application.

Physicochemical Profile

Understanding the basic properties of N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine is the first step in troubleshooting solubility. While direct experimental data for this specific molecule is not extensively published, we can infer its characteristics from its structural components. Purine bases are known to be ampholytic, possessing both weak acidic and basic properties, which makes their solubility highly dependent on pH.[1]

| Property | Predicted/Inferred Value | Rationale & Significance |

| Molecular Formula | C₁₄H₁₂ClN₅ | Derived from chemical structure. |

| Molecular Weight | 285.73 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white solid | Common for purine derivatives.[2] |

| Predicted XlogP | ~3.5 - 4.5 | The chlorophenyl and cyclopropyl groups significantly increase lipophilicity. A high logP value indicates poor water solubility. |

| Predicted pKa | Multiple values expected | The purine core has multiple nitrogen atoms that can be protonated (basic pKa) or deprotonated (acidic pKa), making solubility pH-dependent.[1] |

| Aqueous Solubility | Poor at neutral pH | Expected due to high lipophilicity and potential for strong intermolecular hydrogen bonding and base stacking in the solid state.[1][3] |

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with this compound.

Q1: My compound is precipitating out of my aqueous buffer (e.g., PBS pH 7.4). What's happening and what should I do first?

Answer: Precipitation in neutral aqueous buffers is the most common issue for this class of compounds. It occurs because the molecule's low intrinsic solubility has been exceeded. The uncharged form of the molecule, which predominates at neutral pH, is highly lipophilic and prefers to self-associate (crystallize) rather than interact with water.

Your first and most critical step should be to perform a pH-solubility profile. The solubility of purine analogues is often highly dependent on pH. By ionizing the molecule—either by protonating it in an acidic solution or deprotonating it in a basic one—you can dramatically increase its aqueous solubility. Many purine derivatives like guanine are known to be insoluble at pH 7 but will dissolve at high or low pH.[3]

Q2: The pH required to dissolve my compound is not compatible with my experiment. What is the next logical step?

Answer: If pH adjustment is not a viable option, the use of co-solvents is the next most common and effective strategy.[4][5] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system. This "solvent blending" reduces the interfacial tension between the aqueous environment and the hydrophobic compound, thereby increasing solubility.[6]

Commonly used co-solvents in research settings include:

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Propylene glycol (PG)

-

Polyethylene glycols (e.g., PEG 300, PEG 400)[4]

The general approach is to first dissolve the compound in a small amount of 100% co-solvent to create a high-concentration stock solution, and then carefully dilute this stock into your aqueous buffer. Be aware that the compound may still precipitate if the final co-solvent concentration is too low to maintain solubility (an effect known as "fall-out").

Q3: I need to avoid organic solvents entirely for my cell-based assay. Is there another option?

Answer: Yes. In this scenario, complexation with cyclodextrins is an excellent strategy.[7][8] Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior cavity and a hydrophilic exterior.[9] They can encapsulate the lipophilic part of your compound (the "guest") into their cavity, forming a water-soluble "inclusion complex."[10][11] This complex effectively shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent water solubility.[9]

Modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD), offer even greater solubility enhancement and are widely used in pharmaceutical formulations.[9]

Q4: I've tried pH adjustment, co-solvents, and cyclodextrins, but I still can't achieve the concentration I need. What advanced methods can I consider?

Answer: If standard methods are insufficient, more advanced formulation technologies, often used in drug development, may be necessary. These typically require more specialized equipment but can be highly effective:

-

Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state.[12][13] The amorphous form has a higher energy state and is more soluble than the stable crystalline form.[14][15] This is often achieved via spray drying or hot-melt extrusion.[12][16]

-

Nanosuspensions: This method reduces the particle size of the drug down to the sub-micron (nanometer) range.[17][18] The significant increase in surface area enhances the dissolution rate and saturation solubility of the compound.[19][20][21]

-

Lipid-Based Formulations (e.g., Liposomes): These systems encapsulate the hydrophobic drug within lipid-based carriers like liposomes or micelles.[22][23] Liposomes are vesicles composed of a lipid bilayer that can effectively carry poorly soluble drugs.[24][25][26][27]

Experimental Protocols & Workflows

General Troubleshooting Workflow

This diagram outlines a systematic approach to addressing solubility challenges with N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine.

Caption: Mechanism of cyclodextrin inclusion complexation.

References

-

Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. (n.d.). National Institutes of Health. Retrieved February 25, 2026, from [Link]

-

Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (n.d.). Systematic Reviews in Pharmacy. Retrieved February 25, 2026, from [Link]

-

Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC. (n.d.). National Institutes of Health. Retrieved February 25, 2026, from [Link]

-

Liposome formulation of poorly water soluble drugs: optimisation of drug loading and ESEM analysis of stability - PubMed. (2004, November 5). PubMed. Retrieved February 25, 2026, from [Link]

-

Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Institutes of Health. Retrieved February 25, 2026, from [Link]

-

4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. (2023, December 18). Drug Discovery Online. Retrieved February 25, 2026, from [Link]

-

Liposomal Formulations for Improved Bioavailability of Poorly Soluble Drugs - Revista Electronica de Veterinaria. (n.d.). Revista Electronica de Veterinaria. Retrieved February 25, 2026, from [Link]

-

A Guide to Improving API Solubility with Spray-Dried Dispersions. (2024, December 19). Upperton Pharma Solutions. Retrieved February 25, 2026, from [Link]

-

Nanosuspension: A novel approch to enhance solubility of poorly water soluble drugs - A review - CORE. (n.d.). CORE. Retrieved February 25, 2026, from [Link]

-

Enhancing Drug Solubility Using Liposome Formulations for Better Absorption - Scholars Research Library. (2024, December 20). Scholars Research Library. Retrieved February 25, 2026, from [Link]

-

Review on Enhancement of Solubilization Process - Science Alert. (2014, May 24). Science Alert. Retrieved February 25, 2026, from [Link]

-

Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.). National Institutes of Health. Retrieved February 25, 2026, from [Link]

-

Cosolvent - Wikipedia. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]

-

A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025, October 6). Particle Sciences. Retrieved February 25, 2026, from [Link]

-

Nanosuspension : Journal of Advanced Pharmaceutical Technology & Research - Ovid. (n.d.). Ovid. Retrieved February 25, 2026, from [Link]

-

Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update - ResearchGate. (2025, August 6). ResearchGate. Retrieved February 25, 2026, from [Link]

-

Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review - International Journal of Pharmaceutical Sciences. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved February 25, 2026, from [Link]

-

Nanosuspension: An emerging trend to improve solubility of poorly water soluble drugs. (2019, May 15). IP-Online. Retrieved February 25, 2026, from [Link]

-

Amorphous solid dispersions for enhanced drug solubility and stability. (2025, May 12). Technobis. Retrieved February 25, 2026, from [Link]

-

Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. (2017, May 17). American Pharmaceutical Review. Retrieved February 25, 2026, from [Link]

-

Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC. (2022, April 18). National Institutes of Health. Retrieved February 25, 2026, from [Link]

-

Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs - IJPPR. (2025, March 2). IJPPR. Retrieved February 25, 2026, from [Link]

-

The role of lipid geometry in designing liposomes for the solubilisation of poorly water soluble drugs - Aston Publications Explorer. (n.d.). Aston University. Retrieved February 25, 2026, from [Link]

-

Liposomal Formulations: A Recent Update - PMC. (n.d.). National Institutes of Health. Retrieved February 25, 2026, from [Link]

-

A Review of the Solubility Enhancement by Using a Co-Solvency Method - ManTech Publications. (2021, January 15). ManTech Publications. Retrieved February 25, 2026, from [Link]

-

Co-solvency: Significance and symbolism. (2025, July 31). Wisdomlib. Retrieved February 25, 2026, from [Link]

-

Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). National Institutes of Health. Retrieved February 25, 2026, from [Link]

-

4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021, July 5). Ascendia Pharmaceutical Solutions. Retrieved February 25, 2026, from [Link]

-

solubility and physical stability improvement of natural xanthine derivates - HELDA. (n.d.). University of Helsinki. Retrieved February 25, 2026, from [Link]

-

Aqueous solubility enhancement (S/S0) of each purine-based salt,... - ResearchGate. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

-

FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. (2024, September 5). Ardena. Retrieved February 25, 2026, from [Link]

-

Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles - MDPI. (2024, October 13). MDPI. Retrieved February 25, 2026, from [Link]

-

How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0? - ResearchGate. (2022, September 5). ResearchGate. Retrieved February 25, 2026, from [Link]

Sources

- 1. Making sure you're not a bot! [helda.helsinki.fi]

- 2. N6-CYCLOPROPYL-9H-PURINE-2,6-DIAMINE | 120503-69-7 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. scialert.net [scialert.net]

- 5. Cosolvent - Wikipedia [en.wikipedia.org]

- 6. admin.mantechpublications.com [admin.mantechpublications.com]

- 7. humapub.com [humapub.com]

- 8. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. upperton.com [upperton.com]

- 13. crystallizationsystems.com [crystallizationsystems.com]

- 14. pharmaexcipients.com [pharmaexcipients.com]

- 15. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.com]

- 17. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 19. ovid.com [ovid.com]

- 20. researchgate.net [researchgate.net]

- 21. jddtonline.info [jddtonline.info]

- 22. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]

- 23. agnopharma.com [agnopharma.com]

- 24. Liposome formulation of poorly water soluble drugs: optimisation of drug loading and ESEM analysis of stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. veterinaria.org [veterinaria.org]

- 26. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 27. publications.aston.ac.uk [publications.aston.ac.uk]

Technical Support Center: Preventing Precipitation of N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine

[1][2]

Executive Summary

Compound: N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine

Class: 6-Anilino-9-substituted Purine (Kinase Inhibitor Scaffold)

Primary Challenge: "Solvent Shock" precipitation upon dilution of DMSO stocks into aqueous buffers.[1][2][3]

Mechanism: High lipophilicity (LogP > 3.[1][2]5) and planar molecular geometry drive rapid

Part 1: Physicochemical Profile & Solubility Limits[1][2]

Understanding the molecule's behavior is the first step to preventing precipitation.[1][2] This compound belongs to a class of hydrophobic adenine mimetics.[1][2]

| Property | Value (Estimated) | Implication for Solubility |

| Molecular Weight | ~285.73 g/mol | Small molecule, but prone to aggregation.[1][2] |

| LogP (Lipophilicity) | ~3.5 - 4.2 | Highly lipophilic; partitions poorly into water.[1][2] |

| pKa (Basic N1) | ~3.8 - 4.2 | Critical: Neutral at physiological pH (7.4).[1][2] No electrostatic repulsion to prevent aggregation.[1][2] |

| H-Bond Donors | 1 (Aniline NH) | Limited interaction with water molecules.[1][2] |

| Crystal Packing | High | Planar purine/phenyl rings favor strong lattice energy (insolubility).[1][2] |

The "Crash-Out" Phenomenon

When you dilute a 10 mM DMSO stock into an aqueous buffer (pH 7.4), the solvent environment changes from aprotic/non-polar to protic/polar within milliseconds.[1][2] The compound, now supersaturated, seeks a lower energy state by excluding water and stacking with itself.[2] This results in:

Part 2: Standard Solubilization Protocols

Protocol A: The "Intermediate Dilution" Method (Recommended)

Prevents localized supersaturation during mixing.[1]

Materials:

-

Compound Stock (10 mM in anhydrous DMSO)

-

Intermediate Solvent: DMSO or Ethanol[2]

Step-by-Step:

-

Prepare Stock: Dissolve solid compound in anhydrous DMSO to 10 mM. Vortex for 30s. Inspect for clarity.

-

Intermediate Step: Do not pipette 1 µL of stock directly into 1 mL of buffer.

-

Dilute the 10 mM stock 1:10 in DMSO to create a 1 mM working stock .

-

-

Rapid Dispersion:

-

Equilibration: Incubate at 37°C for 10 minutes. Check for turbidity.[1][2]

Protocol B: The "Co-Solvent Shift" (For High Concentrations)

Use when final concentration > 10 µM is required.[1]

Concept: Use a surfactant or carrier to shield the hydrophobic core.[1][2]

Additive: Hydroxypropyl-

Step-by-Step:

Part 3: Troubleshooting Workflow (Decision Tree)

This logic flow guides you based on visual observation of the buffer.[1][2]

Caption: Troubleshooting logic for stabilizing hydrophobic purine derivatives in aqueous media.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why does the precipitate form crystals instead of an amorphous cloud?

A: The planar structure of the purine and the chlorophenyl ring facilitates strong

Q2: Can I use acidification to dissolve it? A: Yes, but with caution. The N1 nitrogen of the purine ring has a pKa of ~4.[1][2]0. Lowering the pH to < 4.0 will protonate the molecule, making it cationic and highly soluble.[1][2] However, most biological assays require pH 7.[1][2]4. If your assay tolerates pH 6.0, you will see a marginal improvement, but it is not a primary solution.[1][2]

Q3: Is sonication safe for this compound? A: Yes. The covalent bonds in N-(4-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine are stable under standard bath sonication (35-40 kHz) for 10-15 minutes.[1][2] Sonication is essential to break up initial micro-aggregates formed during solvent shock.[1][2]

Q4: How do I validate that the compound is actually in solution? A: Do not rely on visual inspection.

References

-

Lipinski, C. A., et al. (2001).[1][2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2] Advanced Drug Delivery Reviews. Link

-

Loftsson, T., & Brewster, M. E. (2010).[1][2] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Link

-

Di, L., & Kerns, E. H. (2006).[1][2] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today. Link

-

Bergström, C. A., et al. (2007).[1][2] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences. Link

Technical Support Center: Enhancing the Bioavailability of 9-Cyclopropyl Purine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9-cyclopropyl purine derivatives. This guide is designed to provide in-depth, practical solutions to the common challenges encountered when trying to enhance the oral bioavailability of this important class of molecules. We will move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.

Introduction: The Bioavailability Challenge with 9-Cyclopropyl Purine Derivatives

9-cyclopropyl purine derivatives are a promising class of compounds in medicinal chemistry, often investigated for their potential as antiviral, anticancer, or anti-inflammatory agents. The N9-substitution with a cyclopropyl group can significantly influence the molecule's interaction with biological targets. However, this structural feature, combined with the purine core, often leads to poor aqueous solubility, which is a major hurdle for achieving adequate oral bioavailability.

Many purine analogs with limited solubility are classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) drugs. For these compounds, the rate-limiting step in oral absorption is often the dissolution of the drug in the gastrointestinal fluids.

This guide will provide a structured, question-and-answer-based approach to troubleshoot and overcome these bioavailability challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Characterization and Common Problems

Question 1: My 9-cyclopropyl purine derivative shows very low aqueous solubility. What are the first steps I should take to characterize this issue?

Answer:

A thorough understanding of your compound's physicochemical properties is the foundation for any successful bioavailability enhancement strategy. Before jumping into complex formulations, a systematic characterization is crucial.

Initial Characterization Workflow:

-

Solubility Profiling: Determine the equilibrium solubility of your compound in various aqueous media at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract. This is a critical step for BCS classification.[1][2][3][4][5]

-

LogP/LogD Determination: The octanol-water partition coefficient (LogP) and distribution coefficient (LogD at physiological pH) will quantify the lipophilicity of your compound. N9-substituted purines with alkyl or cycloalkyl groups are generally lipophilic.

-

Solid-State Characterization: Use techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to determine if your compound is crystalline or amorphous and to identify its melting point and any polymorphic forms. The crystalline form is typically less soluble than the amorphous form.

-

pKa Determination: The ionization constant (pKa) of the purine ring will influence its solubility at different pH levels in the gut.

Troubleshooting Low Solubility:

-

Problem: The compound is a crystalline solid with very low solubility across the physiological pH range.

-

Initial Approach: Consider salt formation if your molecule has ionizable groups. For neutral compounds, micronization or nanosizing to increase the surface area for dissolution can be a straightforward first step.[6]

-

-

Problem: The compound's solubility is highly pH-dependent.

-

Consideration: This information is valuable for predicting where in the GI tract the drug is most likely to dissolve. It can also guide the selection of pH-modifying excipients in a formulation.

-

Section 2: Formulation Strategies for Bioavailability Enhancement

Question 2: I want to try a formulation approach to improve bioavailability. Should I start with a solid dispersion, a lipid-based system, or cyclodextrin complexation?

Answer:

The choice of formulation strategy depends on the specific properties of your 9-cyclopropyl purine derivative and your development goals. Below is a decision-making framework to guide your selection.

Caption: Decision tree for formulation strategy selection.

In-depth Explanation:

-

Amorphous Solid Dispersions (ASDs): This is an excellent strategy for compounds that are good "glass formers" and are thermally stable. By dispersing the drug in a polymer matrix in its high-energy amorphous state, you can achieve a significant increase in apparent solubility and dissolution rate.[7][8][9][10]

-

When to choose: Your compound has a high melting point and is prone to crystallization.

-

Common polymers: PVP K-30, HPMC, HPMCAS, Soluplus®.

-

Troubleshooting:

-

Problem: The drug recrystallizes during storage or dissolution.

-

Solution: The chosen polymer may not be providing adequate stabilization. Screen different polymers or increase the polymer-to-drug ratio. Ensure the drug and polymer are miscible.

-

-

Problem: Thermal degradation during hot-melt extrusion.

-

Solution: Switch to a lower-temperature manufacturing process like spray drying.

-

-

-

-

Lipid-Based Drug Delivery Systems (e.g., SEDDS): Self-emulsifying drug delivery systems are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in aqueous media. This is particularly effective for highly lipophilic (high LogP) compounds.[11][12][13][14][15]

-

When to choose: Your 9-cyclopropyl purine derivative has good solubility in lipids and surfactants.

-

Troubleshooting:

-

Problem: The formulation does not emulsify properly or forms large droplets.

-

Solution: The surfactant concentration or HLB (hydrophilic-lipophilic balance) may be incorrect. Screen different surfactants with higher HLB values (typically >12 for o/w emulsions). Optimize the oil-to-surfactant ratio.

-

-